5-[(3S,5S,8R,9R,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one
Description
This compound is a steroidal derivative featuring a pyran-2-one moiety attached to a dodecahydro-1H-cyclopenta[a]phenanthrene core. The pyran-2-one ring introduces a lactone functionality, which may influence solubility, metabolic stability, and receptor binding compared to non-lactone analogs .
Properties
Molecular Formula |
C24H34O5 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
5-[(3S,5S,8R,9R,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one |
InChI |
InChI=1S/C24H34O5/c1-21-9-5-16(25)13-23(21,27)11-7-19-18(21)6-10-22(2)17(8-12-24(19,22)28)15-3-4-20(26)29-14-15/h3-4,14,16-19,25,27-28H,5-13H2,1-2H3/t16-,17+,18+,19+,21+,22+,23-,24-/m0/s1 |
InChI Key |
PBSOJKPTQWWJJD-QKCSWEGPSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O |
Canonical SMILES |
CC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of telocinobufagin involves complex organic reactions. One common method includes the hydroxylation of bufalin, another bufadienolide, to produce telocinobufagin . The reaction conditions typically involve the use of specific enzymes or chemical catalysts to facilitate the hydroxylation process.
Industrial Production Methods: Industrial production of telocinobufagin is less common due to its complex synthesis. it can be extracted from natural sources such as toad venom, where it is found in significant quantities . The extraction process involves isolating the compound from the venom and purifying it through various chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Telocinobufagin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of telocinobufagin can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a model compound to study the mechanisms of bufadienolides and their interactions with enzymes.
Biology: Investigated for its effects on cell proliferation and apoptosis, particularly in kidney cells.
Medicine: Explored for its potential therapeutic applications in treating cardiac and renal dysfunction.
Industry: Potential use in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
Telocinobufagin is chemically similar to other bufadienolides such as marinobufagin, bufalin, and cinobufagin . it exhibits unique functional selectivity and cellular effects . For example, while both telocinobufagin and marinobufagin inhibit the sodium-potassium adenosine triphosphatase enzyme, they produce different effects on cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural Analogs in Steroidal Derivatives
The target compound shares its core cyclopenta[a]phenanthrene structure with several analogs, differing primarily in substituents and stereochemistry. Key comparisons include:
Key Observations :
- The pyran-2-one group in the target compound provides a polar lactone ring, contrasting with aromatic (5k) or basic (5l) substituents in analogs. This may reduce membrane permeability but enhance water solubility .
Computational Similarity Assessment
Using Tanimoto coefficients and Murcko scaffold analysis ():
- Tanimoto Coefficient : Analog 5k (trimethoxybenzylidene) shares ~65% structural similarity with the target compound based on Morgan fingerprints, primarily due to the steroidal core.
- Murcko Scaffolds: The cyclopenta[a]phenanthrene core is conserved across all analogs, but substituent variations lead to divergent chemical spaces. For example, the pyran-2-one group places the target compound in a distinct cluster compared to isoquinoline derivatives () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
